4-Methoxybenzenethiol
Overview
Description
4-Methoxybenzenethiol: . It is a derivative of benzenethiol, where a methoxy group is substituted at the para position of the benzene ring. This compound is characterized by its clear colorless to light yellow liquid form and is known for its distinct odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzenethiol can be synthesized through various methods. One common method involves the reaction of 4-methoxyphenyl hydrosulfide with appropriate reagents under controlled conditions . Another method includes the reaction of 4-methoxybenzaldehyde with nitromethane, ammonium acetate, and glacial acetic acid to obtain 4-methoxy-beta-nitrostyrolene, which is then reduced using activated zinc powder and hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like 1,2-dichloroethane and reagents such as chlorosulfonic acid and triphenylphosphine .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxybenzenethiol has a wide range of applications in scientific research, including:
Biology: It is utilized in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxybenzenethiol involves its interaction with various molecular targets and pathways. The thiol group in the compound can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and proteins, thereby influencing biochemical pathways .
Comparison with Similar Compounds
- 4-Methylbenzenethiol
- 4-Nitrobenzenethiol
- 4-Chlorobenzenethiol
- 4-Fluorobenzenethiol
- 3-Methoxybenzenethiol
Comparison: 4-Methoxybenzenethiol is unique due to the presence of the methoxy group at the para position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs like 4-methylbenzenethiol and 4-nitrobenzenethiol. The methoxy group also enhances its solubility in organic solvents, making it more versatile for various applications .
Properties
IUPAC Name |
4-methoxybenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-8-6-2-4-7(9)5-3-6/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFAOMSJMGEFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219873 | |
Record name | Benzenethiol, p-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-63-9 | |
Record name | 4-Methoxybenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxybenzenethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenethiol, p-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYBENZENETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N68LMU0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the provided research papers highlight applications of 4-methoxythiophenol, they do not delve into specific biological targets or downstream effects. The focus is primarily on its use as a reagent in synthetic chemistry, surface modification agent, and component in battery electrolytes.
A: * Molecular Formula: C7H8OS* Molecular Weight: 140.20 g/mol* Spectroscopic Data: The research papers provide various spectroscopic characterizations, including: * 1H NMR: Useful for identifying and characterizing the compound and its derivatives. [, , , ] * IR: Provides information about functional groups and bonding within the molecule. [, , ]
A: 4-Methoxythiophenol itself is not widely reported as a catalyst in the provided research. It acts as a reagent in various reactions, including the synthesis of β-keto thioethers [] and tetrahydrobenzo[1,4]thiazepines. [] It's also involved in the reduction of o-iodosobenzoate ion, a catalyst for phosphonofluoridate hydrolysis. []
A: Yes, theoretical calculations have been used to study the effects of 4-methoxythiophenol and other aromatic thiols on the structural and electronic properties of cadmium telluride (CdTe) quantum dots. [] This research utilized density functional theory (DFT) and time-dependent DFT (TD-DFT) to analyze the impact of these capping agents.
A: While the provided research does not explicitly focus on the SAR of 4-methoxythiophenol, some studies offer insights. For example, research on magnesium battery electrolytes compared the electrochemical performance of solutions containing 4-methoxybenzenethiolate magnesium chloride with those containing similar compounds with different substituents (methyl and isopropyl) on the benzene ring. [] This comparison suggests that the substituent on the benzene ring influences the electrochemical properties of the solution.
ANone: The provided research does not delve into the specifics of stability and formulation strategies for 4-methoxythiophenol.
ANone: The provided research does not contain information on specific SHE regulations regarding 4-methoxythiophenol. As with any chemical, it is crucial to consult relevant safety data sheets and regulatory guidelines for handling and disposal.
ANone: The provided research does not focus on the pharmacological aspects of 4-methoxythiophenol. Therefore, information on its ADME properties and in vivo activity is not available within this context.
ANone: The provided research primarily focuses on the chemical properties and synthetic applications of 4-methoxythiophenol. Consequently, information on its in vitro or in vivo efficacy is not covered in these studies.
A: Yes, the choice of alternatives depends on the specific application. For instance, in the synthesis of β-keto thioethers, other thiols like 2-mercaptobenzothiazole and 2-hydroxythiophenol were also employed. [] In surface modification for solar cells, diisooctyl phosphonic acid and other benzenethiol derivatives were explored as alternatives. []
ANone: The provided research does not discuss specific recycling or waste management strategies for 4-methoxythiophenol. It is essential to follow appropriate chemical waste disposal procedures and consult relevant regulations.
ANone: The research highlights the use of various analytical techniques for studying 4-methoxythiophenol and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy [, , , ]
- Infrared (IR) Spectroscopy [, , ]
- High-Performance Liquid Chromatography (HPLC) []
- Crystallography [, ]
- Computational Chemistry Methods (DFT, TD-DFT) []
ANone: Yes, the research demonstrates the involvement of 4-methoxythiophenol in various disciplines, highlighting its cross-disciplinary nature. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.